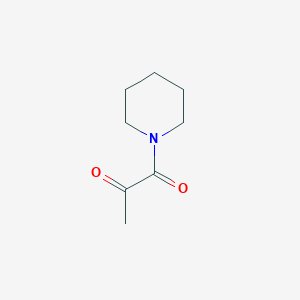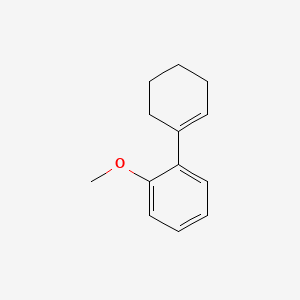
Cis-cyclobutane-1,2-diol
Vue d'ensemble
Description
Cis-cyclobutane-1,2-diol is a cyclic organic compound with the molecular formula C4H8O2 It is a stereoisomer of cyclobutane-1,2-diol, characterized by the cis configuration of the hydroxyl groups on the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cis-cyclobutane-1,2-diol can be synthesized through several methods. One common approach involves the photochemical [2+2] cycloaddition of alkenes. For instance, the photodimerization of trans-cinnamic acid can yield cis-cyclobutane-1,2-dicarboxylic acid, which can then be reduced to this compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One such method includes the photodimerization of trans-cinnamic acid followed by reduction. This approach is favored due to its reliability and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Cis-cyclobutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutane-1,2-dione.
Reduction: It can be reduced to cyclobutane-1,2-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Periodate cleavage is a common method for oxidizing this compound, using reagents like sodium periodate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Cyclobutane-1,2-dione.
Reduction: Cyclobutane-1,2-diol.
Substitution: Various substituted cyclobutane derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cis-cyclobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of cyclic diols in biological systems.
Medicine: Research is ongoing into its potential use in drug development due to its unique structural properties.
Industry: It is used in the production of polymers and other materials with specific mechanical properties.
Mécanisme D'action
The mechanism of action of cis-cyclobutane-1,2-diol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl groups are targeted by oxidizing agents, leading to the formation of cyclobutane-1,2-dione. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-cyclobutane-1,2-diol: The trans isomer of cyclobutane-1,2-diol, where the hydroxyl groups are on opposite sides of the ring.
Cyclobutane-1,3-diol: A similar compound with hydroxyl groups on the 1 and 3 positions of the cyclobutane ring.
Uniqueness
Cis-cyclobutane-1,2-diol is unique due to its cis configuration, which imparts different chemical and physical properties compared to its trans isomer and other cyclobutane diols. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
IUPAC Name |
(1R,2S)-cyclobutane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPMXFUDCYMCOE-ZXZARUISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3395239.png)








![6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3395297.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3395304.png)



